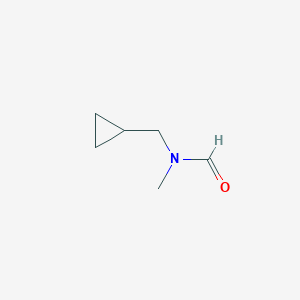

N-(cyclopropylmethyl)-N-methylformamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(5-8)4-6-2-3-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVSCAKFSPGVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-N-methylformamide typically involves the reaction of cyclopropylmethylamine with methyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-N-methylformamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: CPMF serves as a foundational compound in the synthesis of more complex organic molecules. Its reactivity enables the formation of various derivatives that can be tailored for specific applications.

2. Biology and Medicine:

- Pharmacological Potential: In medicinal chemistry, CPMF is studied for its potential biological activities. It may act as a precursor for synthesizing drug candidates with specific pharmacological properties. Research indicates that derivatives of CPMF exhibit significant analgesic effects, making it relevant in pain management .

- Antitumor Activity: Some analogs of CPMF have been evaluated for their ability to inhibit tumor growth, suggesting potential applications as anticancer agents.

3. Industry:

- Production of Specialty Chemicals: The compound's versatility is advantageous in the industrial sector, where it is used to produce specialty chemicals, polymers, and agrochemicals.

Pharmacological Properties

Research has identified several pharmacological properties associated with CPMF:

- Antinociceptive Activity: Studies demonstrate that certain modifications to the cyclopropylmethyl group enhance analgesic properties compared to traditional opioids. This suggests that CPMF derivatives may serve as effective pain relief agents.

- Antitumor Evaluation: In vitro studies have shown that CPMF-related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, indicating their potential as anticancer therapeutics.

Case Studies

1. Analgesic Activity:

- A study assessed the analgesic effects of CPMF derivatives using animal models. The results indicated enhanced agonist and antagonist activities compared to standard opioid treatments, highlighting the compound's potential in pain management.

2. Antitumor Evaluation:

- Research evaluated the cytotoxic effects of CPMF analogs against different cancer cell lines. Findings revealed that some derivatives effectively inhibited tumor growth, suggesting their viability as anticancer agents.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its cyclopropylmethyl group can participate in ring-opening reactions, while the formamide moiety can undergo hydrolysis or other transformations .

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : N-Benzyl derivatives (e.g., 4-chlorobenzyl, 4-t-butylbenzyl) are synthesized rapidly (<10 minutes) but face challenges with by-product formation (e.g., di-substituted amines) .

- Substituent Effects : Chloroalkyl (e.g., 3-chloropropyl) and aromatic groups (e.g., benzyl) enhance reactivity but may increase toxicity. Cyclopropylmethyl’s strained ring could reduce metabolic degradation compared to linear alkyl chains .

Toxicity and Metabolic Pathways

- N-Methylformamide : Hepatotoxicity in rodents and humans arises from CYP2E1-catalyzed oxidation to methyl isocyanate, which conjugates with glutathione. Toxicity is exacerbated by CYP2E1 inducers (e.g., acetone) and mitigated by inhibitors (e.g., dimethylsulfoxide) .

- This hypothesis aligns with studies showing substituent size inversely correlates with CYP2E1 affinity .

Biological Activity

N-(cyclopropylmethyl)-N-methylformamide (CPMF) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with CPMF, supported by data tables and case studies.

Chemical Structure and Properties

CPMF is characterized by the presence of a cyclopropylmethyl group attached to a formamide moiety. Its molecular formula is , and it has a molecular weight of 113.16 g/mol. The unique structural features of CPMF allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of CPMF is primarily attributed to its ability to interact with specific molecular targets. The compound can function as a nucleophile or electrophile depending on the reaction conditions. Notably, the cyclopropylmethyl group can undergo ring-opening reactions, while the formamide group is susceptible to hydrolysis and other transformations, which may lead to biologically active derivatives.

Pharmacological Properties

Research indicates that CPMF may serve as a precursor for synthesizing bioactive molecules, including potential drug candidates. Its structural attributes suggest possible applications in various therapeutic areas:

- Antinociceptive Activity : Studies have shown that derivatives of CPMF exhibit significant analgesic properties. For example, compounds structurally related to CPMF have demonstrated both agonist and antagonist activities in pain models .

- Antitumor Activity : Some analogs have been evaluated for their ability to inhibit tumor growth, showing promise as anticancer agents .

Case Studies

- Analgesic Activity : A study evaluated the analgesic effects of CPMF derivatives in mice using the writhing test. The results indicated that certain modifications to the cyclopropylmethyl group enhanced both agonist and antagonist activities compared to traditional opioids .

- Antitumor Evaluation : In vitro studies assessed the cytotoxic effects of CPMF-related compounds against various cancer cell lines. The findings revealed that some derivatives effectively inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of CPMF, a comparison with similar compounds is beneficial:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| N-cyclopropylmethyl aniline | Aniline derivative | Moderate analgesic effects |

| N-cyclopropylmethyl oxymorphone | Opioid derivative | Strong analgesic properties |

| This compound | Formamide derivative | Potential analgesic and antitumor activity |

The unique combination of the cyclopropylmethyl group with a formamide moiety distinguishes CPMF from its analogs, potentially leading to novel therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(cyclopropylmethyl)-N-methylformamide and its derivatives?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example, N-(cyclopropylmethyl)amine intermediates react with activated carbonyl groups (e.g., benzoyl chlorides) under basic conditions (e.g., NaOH, triethylamine) to form amide bonds. Yields range from 31% to 95%, depending on reaction optimization (e.g., solvent choice, temperature). Post-synthesis purification often involves column chromatography or recrystallization, validated by TLC and H-NMR .

Q. How is 1^11H-NMR spectroscopy applied to confirm the structure of this compound derivatives?

Key H-NMR signals include:

- Cyclopropylmethyl protons : δ 0.5–1.5 ppm (multiplet for cyclopropane CH).

- N-Methyl group : δ 2.8–3.2 ppm (singlet for -N-CH).

- Aromatic/heteroaromatic protons (in derivatives): δ 7.0–9.0 ppm. For example, in a trifluoromethyl-substituted derivative, aromatic protons at δ 8.82–8.76 ppm and CF groups are confirmed via coupling patterns . LCMS further validates molecular weight (e.g., observed mass 517.1 vs. calculated 517.1) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Thin-layer chromatography (TLC) is used to monitor reaction progress, while silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolation. High-performance liquid chromatography (HPLC) may resolve enantiomers in chiral derivatives. Yield optimization requires careful control of reaction stoichiometry and temperature .

Advanced Research Questions

Q. How does the cyclopropylmethyl moiety influence the compound’s reactivity in catalytic applications?

The cyclopropylmethyl group enhances steric bulk, stabilizing transition states in catalytic cycles. For example, in CO fixation reactions, this group improves substrate binding to ionized covalent organic frameworks (COFs), increasing yield (e.g., 96% for N-(4-fluorophenyl)-N-methylformamide synthesis under CO atmosphere) . Computational modeling (DFT) can map steric/electronic effects of substituents on reaction pathways.

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in H-NMR shifts (e.g., overlapping signals) are addressed via:

- 2D NMR (COSY, HSQC) to assign proton correlations.

- Variable-temperature NMR to distinguish dynamic equilibria (e.g., rotamers).

- Isotopic labeling (e.g., C) for carbonyl group tracking. Conflicting LCMS data may require high-resolution mass spectrometry (HRMS) or independent synthesis of proposed structures .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMA) enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., BuNBr in COFs) accelerate cyclization steps .

- Temperature control : Lower temperatures (e.g., 30°C) reduce side reactions in sensitive steps. Statistical tools (e.g., Design of Experiments) systematically vary parameters (pH, time, molar ratios) to identify optimal conditions .

Q. What strategies assess the compound’s role in structure-activity relationships (SAR) for agrochemical applications?

Derivatives with trifluoromethyl or oxadiazole groups are screened against pests (e.g., Plutella xylostella). Meta-diamide analogs show enhanced insecticidal activity (100% mortality at 1 mg/L) due to improved binding to GABA receptors. SAR studies correlate logP values and substituent electronegativity with bioactivity .

Methodological Notes

- Safety : While specific data for this compound is limited, general amide-handling precautions apply: use fume hoods, avoid skin contact, and adhere to protocols for similar solvents (e.g., DMF) .

- Data Validation : Cross-reference synthetic routes with patent examples (e.g., EP applications) and replicate key steps to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.